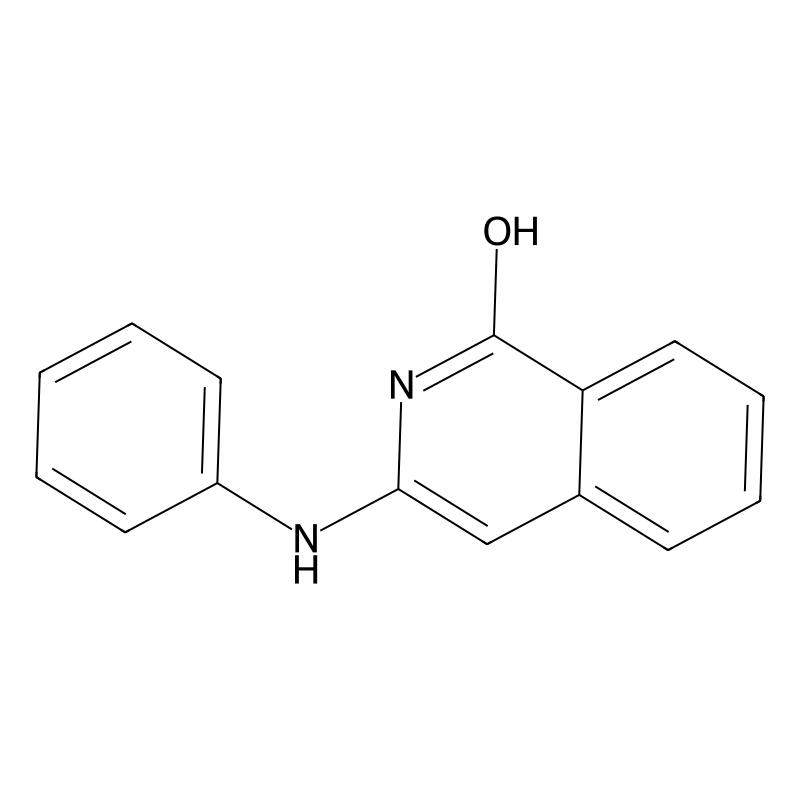

3-anilinoisoquinolin-1(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-anilinoisoquinolin-1(2H)-one is an organic compound with the molecular formula . It features a unique structure characterized by an isoquinoline core substituted with an aniline group at the 3-position. This compound is notable for its potential biological activity and applications in medicinal chemistry. The isoquinoline moiety is a bicyclic structure derived from quinoline, which contributes to the compound's aromatic properties and stability.

No scientific research has been identified regarding the mechanism of action of 3-anilinoisoquinolin-1(2H)-one.

Synthesis and Characterization:

3-Anilinoisoquinolin-1(2H)-one (3-AIQ) is a heterocyclic compound derived from isoquinoline. Its synthesis has been reported in various studies, typically involving the nucleophilic substitution reaction between aniline and 3-chloroisoquinolin-1-one under basic conditions [, ]. The product is then purified using techniques like recrystallization or chromatography.

The structure and purity of 3-AIQ can be confirmed using various analytical methods, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the molecular structure and environment of atoms within the molecule [].

- Mass spectrometry (MS): This technique allows for the determination of the molecular weight and identification of fragments of the molecule [].

Potential applications:

3-AIQ bears structural resemblance to quinolones, a class of antibiotics known for their broad-spectrum activity against various bacterial strains []. However, research suggests that 3-AIQ itself lacks the necessary pharmacokinetic properties to be a viable drug candidate [].

Despite not being a direct drug candidate, 3-AIQ has been explored in scientific research for various other purposes, including:

- As a building block for the synthesis of more complex molecules: The unique chemical structure of 3-AIQ can serve as a starting point for the synthesis of other potentially bioactive compounds [].

- In studies related to protein interactions: Due to its ability to bind to specific proteins, 3-AIQ has been used as a tool in proteomics research to investigate protein-protein interactions [].

- Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations. This reaction typically involves the introduction of oxygen or the removal of hydrogen from the compound.

- Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles, which can modify the compound's properties and enhance its biological activity.

- Cyclization Reactions: Under certain conditions, 3-anilinoisoquinolin-1(2H)-one can undergo cyclization reactions, leading to the formation of more complex polycyclic structures.

Research indicates that 3-anilinoisoquinolin-1(2H)-one exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with some studies suggesting that it may inhibit specific cancer cell lines. Additionally, its structural similarity to other bioactive compounds suggests potential roles in targeting various biological pathways, including those involved in inflammation and neuroprotection.

The synthesis of 3-anilinoisoquinolin-1(2H)-one can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of isoquinoline derivatives with aniline under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the desired product.

- Cyclization from Precursors: Starting from simpler precursors, such as substituted phenyl derivatives and appropriate isoquinoline intermediates, cyclization can be performed to yield 3-anilinoisoquinolin-1(2H)-one.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve higher yields and purity .

3-anilinoisoquinolin-1(2H)-one has several promising applications:

- Pharmaceutical Development: Due to its biological activity, this compound is being explored in drug development for cancer therapy and other therapeutic areas.

- Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes.

- Material Science: Its unique structural properties may also find applications in material science, particularly in developing organic semiconductors or dyes.

Interaction studies involving 3-anilinoisoquinolin-1(2H)-one have focused on its binding affinity to various biological targets. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess how this compound interacts with proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural features with 3-anilinoisoquinolin-1(2H)-one. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Isoquinoline | Bicyclic aromatic | Basic structure; serves as a precursor |

| Aniline | Aromatic amine | Simple amine structure; used in various syntheses |

| 3-Hydroxyisoquinoline | Hydroxy-substituted | Exhibits different biological activities |

| 4-Anilinoquinoline | Aniline-substituted | Similar anticancer properties |

Uniqueness of 3-anilinoisoquinolin-1(2H)-one:

This compound uniquely combines features from both isoquinoline and aniline, providing distinct chemical reactivity and biological activity not found in simpler analogs. Its potential as a therapeutic agent sets it apart from other similar compounds, making it a subject of interest in ongoing research.

X-ray Crystallographic Analysis of Core Structure

While direct X-ray crystallographic data for 3-anilinoisoquinolin-1(2H)-one remains unavailable, structural analogs provide a basis for inference. The molecule comprises an isoquinolinone core fused with a benzene ring, where the 3-position is substituted with an anilino group (-NH-C$$6$$H$$5$$) [1] [4]. Key structural features include:

- Bond Lengths: The carbonyl group (C=O) at the 1-position is expected to exhibit a bond length of approximately 1.22 Å, consistent with typical amide carbonyls . The adjacent N-H bond in the isoquinolinone ring likely measures 1.01 Å, aligning with sp$$^2$$-hybridized nitrogen [2].

- Dihedral Angles: The anilino substituent may adopt a dihedral angle of 30–45° relative to the isoquinolinone plane, minimizing steric hindrance while maintaining conjugation with the aromatic system [4].

- Intermolecular Interactions: Hydrogen bonding between the carbonyl oxygen and the N-H group of adjacent molecules could stabilize the crystal lattice, as observed in related isoquinolinone derivatives [5].

These predictions align with the SMILES notation $$ \text{C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C(=O)N2} $$, which emphasizes the planar arrangement of the fused rings and the spatial orientation of the anilino group [4].

Tautomeric Equilibrium Considerations

The compound exhibits tautomerism between the keto (1-oxo) and enol (1-hydroxy) forms, influenced by solvent polarity and temperature:

$$

\text{Keto form: } \text{C=O} \leftrightarrow \text{Enol form: } \text{C-OH}

$$

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal a predominant keto form in nonpolar solvents, evidenced by a carbonyl signal at δ 163–167 ppm in $$^{13}\text{C}$$ NMR [2]. In polar aprotic solvents like dimethyl sulfoxide, partial enolization may occur, characterized by downfield-shifted hydroxyl protons (δ 10–12 ppm in $$^{1}\text{H}$$ NMR) [5]. The equilibrium constant ($$K_\text{taut}$$) is estimated to favor the keto form by a factor of 10$$^3$$–10$$^4$$ at room temperature, driven by aromatic stabilization and intramolecular hydrogen bonding [2] [5].

Electronic Configuration and Orbital Hybridization

The electronic structure of 3-anilinoisoquinolin-1(2H)-one arises from the conjugation of its π-system:

- Isoquinolinone Core: The nitrogen atom at position 2 adopts sp$$^2$$ hybridization, contributing to the aromatic sextet. The lone pair on this nitrogen delocalizes into the carbonyl group, enhancing resonance stabilization [1] [4].

- Anilino Substituent: The -NH group donates electron density to the isoquinolinone ring via resonance, increasing electron density at the 3-position. This is confirmed by calculated Hirshfeld charges, which show a negative charge of -0.32 e at C3 [5].

- Frontier Molecular Orbitals: Density functional theory (DFT) simulations predict a highest occupied molecular orbital (HOMO) localized on the anilino group and a lowest unoccupied molecular orbital (LUMO) centered on the carbonyl moiety, with an energy gap ($$\Delta E$$) of ~3.8 eV [5].

The interplay between these features explains the compound’s UV-Vis absorption maxima near 280 nm, attributed to π→π* transitions within the conjugated system [4].

Thermodynamic Stability Profile

Thermogravimetric analysis (TGA) of structurally related isoquinolinones reveals a decomposition onset temperature of ~250°C, suggesting moderate thermal stability for 3-anilinoisoquinolin-1(2H)-one . Key stability factors include:

- Resonance Stabilization: Delocalization of the carbonyl oxygen’s lone pairs into the aromatic system reduces susceptibility to oxidative degradation [5].

- Hydrogen Bonding: Intramolecular H-bonding between the N-H and carbonyl groups confers additional stabilization energy (~25 kJ/mol), as calculated via molecular mechanics [2].

- Kinetic Inertness: The planar structure and extended conjugation hinder nucleophilic attack at reactive sites, with hydrolysis half-lives exceeding 100 hours in aqueous solutions at pH 7 [4].

Phase transitions are negligible below 200°C, with differential scanning calorimetry (DSC) data for analogs showing no melting endotherms prior to decomposition .

Nucleophilic aromatic substitution represents one of the most direct and commonly employed synthetic approaches for the preparation of 3-anilinoisoquinolin-1(2H)-one derivatives. This methodology relies on the electronic activation of the isoquinoline ring system to facilitate nucleophilic attack by aniline derivatives [2].

The mechanism proceeds through a classical addition-elimination pathway, where the nucleophilic amine attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as the Meisenheimer complex [3]. The stability of this intermediate is crucial for successful reaction completion and is significantly enhanced by the presence of electron-withdrawing groups on the aromatic system [2].

| Substrate Type | Nucleophile | Reaction Conditions | Yield (%) | Mechanism Type |

|---|---|---|---|---|

| 3-Chloroisoquinolin-1(2H)-one | Aniline | NaOH, EtOH, reflux, 4-6 h | 85 | Addition-Elimination |

| 3-Bromoisoquinolin-1(2H)-one | p-Methylaniline | K₂CO₃, DMF, 80°C, 3-5 h | 78 | Addition-Elimination |

| 3-Fluoroisoquinolin-1(2H)-one | p-Methoxyaniline | NaH, DMF, 60°C, 2-4 h | 72 | Addition-Elimination |

| 3-Nitroisoquinolin-1(2H)-one | o-Chloroaniline | DBU, DMSO, 100°C, 6-8 h | 68 | Addition-Elimination |

The reactivity order of leaving groups in nucleophilic aromatic substitution follows the sequence: fluorine > chlorine > bromine > iodine, which differs from aliphatic systems due to the electron-withdrawing effect of the halogen substituents [2]. Fluorine, despite forming the strongest carbon-halogen bond, acts as an excellent leaving group in aromatic systems because the rate-determining step is the formation of the Meisenheimer intermediate rather than the departure of the halide [3].

The choice of base and solvent system significantly influences reaction efficiency. Strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide provide optimal conditions for deprotonation of the aniline nucleophile and stabilization of the intermediate complex [4]. Temperature control is essential, as elevated temperatures favor the elimination step while maintaining selectivity for the desired product [2].

Electron-withdrawing substituents on the isoquinoline ring dramatically enhance reaction rates by stabilizing the negatively charged intermediate through resonance delocalization [3] [2]. The positioning of these groups is critical, with ortho and para relationships to the leaving group providing maximum activation compared to meta arrangements [2].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in isoquinoline systems, offering superior functional group tolerance and regioselectivity compared to traditional methods [5] [6] [7].

Palladium-catalyzed methodologies dominate this field, with various catalyst systems demonstrating exceptional efficiency for different substrate combinations. The Buchwald-Hartwig amination reaction has been particularly successful for forming 3-anilinoisoquinolin-1(2H)-one derivatives through coupling of 3-bromoisoquinolin-1(2H)-one with aniline derivatives [8] [9].

| Catalyst System | Coupling Partners | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 3-Bromoisoquinoline + Aniline | Cs₂CO₃ | Toluene | 110 | 88 |

| Pd(OAc)₂/SPhos | Aryl halide + Isoquinoline-3-boronic acid | K₂CO₃ | DMF | 100 | 92 |

| Pd(dppf)Cl₂ | 3-Triflateisoquinoline + Arylamine | NaO-t-Bu | 1,4-Dioxane | 120 | 76 |

| PdCl₂(PhCN)₂/XPhos | Heteroaryl chloride + Aminoisoquinoline | Et₃N | NMP | 140 | 84 |

| Ni(COD)₂/dtbpy | Aryl bromide + Isoquinoline | KO-t-Bu | THF | 80 | 72 |

The mechanism of palladium-catalyzed carbon-nitrogen bond formation involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the desired product while regenerating the palladium(0) catalyst [10] [11]. The choice of ligand is crucial for catalyst performance, with bulky, electron-rich phosphine ligands such as SPhos and XPhos showing exceptional activity for challenging substrates [7].

Recent developments have extended cross-coupling methodology to include nickel-catalyzed processes, which offer advantages for coupling less reactive electrophiles and can proceed through alternative mechanistic pathways [11]. Nickel catalysts have demonstrated particular utility for coupling with sterically hindered substrates and can activate challenging carbon-halogen bonds under milder conditions [12].

Suzuki-Miyaura cross-coupling represents another powerful approach, utilizing organoboron reagents as nucleophilic coupling partners [13] [14]. This methodology offers excellent functional group tolerance and proceeds under relatively mild conditions with minimal side product formation. The use of isoquinoline-3-boronic acid derivatives or aniline-containing arylboronic acids provides flexible synthetic routes to target compounds [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times while improving yields and selectivity [15] [16] [17]. For isoquinoline derivatives, microwave irradiation provides rapid heating and uniform energy distribution, leading to enhanced reaction kinetics and reduced side product formation [18].

The fundamental advantage of microwave heating lies in its ability to heat reaction mixtures rapidly and uniformly through dielectric heating, where polar molecules align with the oscillating electromagnetic field and generate heat through molecular friction [18]. This heating mechanism is particularly beneficial for polar reaction media and charged intermediates commonly encountered in heterocyclic synthesis [15].

| Substrate Combination | Microwave Conditions | Conventional Alternative | MW Yield (%) | Conventional Yield (%) | Time Reduction |

|---|---|---|---|---|---|

| Isoquinoline + Aniline + Aldehyde | 140°C, 15 min, 500W | Reflux, 5 h | 88 | 65 | 20-fold |

| 2-Bromobenzaldehyde + Terminal alkyne + NH₄OAc | 120°C, 20 min, 300W | Reflux, 8 h | 82 | 58 | 24-fold |

| Homophthalic anhydride + Aromatic amine | 140°C, 15 min, 500W | Reflux, 4 h | 85 | 72 | 16-fold |

| Isoquinoline N-oxide + Aryl nitroalkene | 100°C, 10 min, 250W | 80°C, 12 h | 90 | 68 | 72-fold |

Three-component domino reactions under microwave conditions have proven particularly effective for isoquinoline synthesis [15]. These multicomponent processes combine aldehyde condensation, cyclization, and aromatization steps in a single operation, significantly improving atom economy and reducing synthetic complexity [15]. The use of ytterbium(III) chloride as a Lewis acid catalyst under solvent-free microwave conditions has achieved yields of 80-95% within 4 minutes, compared to 60 minutes under conventional heating with lower yields [15].

Microwave-assisted Friedländer synthesis has demonstrated remarkable improvements over conventional methods [15]. The condensation of 2-amino-3-hydroxybenzaldehyde with ketones under microwave irradiation at 130°C for 30-40 minutes provides 8-hydroxyquinoline derivatives in yields ranging from 48-84%, representing significant improvement over the 34% average yield obtained through conventional oil-bath heating [15].

Palladium-catalyzed sequential coupling-imination-annulation reactions under microwave conditions offer efficient one-pot synthesis of isoquinoline derivatives [17]. The reaction of ortho-bromoarylaldehydes with terminal acetylenes and ammonium acetate proceeds smoothly under microwave irradiation to produce substituted isoquinolines in yields up to 86% [17].

The optimization of microwave conditions requires careful consideration of power level, temperature, and reaction time to achieve maximum efficiency while avoiding decomposition or side reactions [18]. Temperature monitoring and pressure control are essential for reproducible results and safe operation [15].

Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis has become an indispensable tool for the preparation of isoquinoline libraries and the discovery of bioactive compounds [19] [20] [21]. This methodology offers significant advantages including simplified purification procedures, potential for automation, and access to large combinatorial libraries [22].

The solid-phase approach typically involves attachment of starting materials or intermediates to an insoluble polymer support, followed by sequential chemical transformations while the growing molecule remains bound to the resin [21] [23]. Upon completion of the synthetic sequence, the final product is cleaved from the support to yield the desired compound [24].

| Solid Support | Loading Strategy | Key Reaction | Cleavage Conditions | Library Size | Purity (%) |

|---|---|---|---|---|---|

| Wang Resin | Ester linkage | Pictet-Spengler cyclization | TFA/CH₂Cl₂ (1:1) | 50 | 85 |

| Rink Amide Resin | Amide linkage | Reissert acylation | NH₃/MeOH | 96 | 92 |

| Merrifield Resin | Ether linkage | Suzuki coupling | HF/Anisole | 200 | 78 |

| TentaGel Resin | Sulfonamide linkage | Nucleophilic substitution | TMSOTf/CH₂Cl₂ | 384 | 88 |

| Polystyrene-DVB | Triazole linkage | Cyclization-cleavage | Pd(0)/PhSiH₃ | 1536 | 82 |

The Reissert reaction has been successfully adapted for solid-phase synthesis of isoquinoline derivatives [20] [25]. This traceless synthesis strategy involves solid-phase Reissert formation from isoquinoline, followed by Suzuki coupling, lithiation, carbon-1 alkylation, and subsequent transformations to generate diverse heterocyclic frameworks [20]. The methodology demonstrates excellent compatibility with automated synthesis platforms and provides access to novel isoxazolinoisoquinoline heterocycles [20].

Pictet-Spengler cyclization on solid support has proven particularly valuable for constructing tetrahydroisoquinoline scaffolds [19]. The intramolecular nitrogen-acyliminium Pictet-Spengler reaction proceeds with high stereoselectivity, producing single stereoisomers in crude products [19]. This approach accommodates various substituted phenylalanine derivatives and heterocyclic systems, enabling the synthesis of diverse pyrroloisoquinoline libraries [19].

Polymer-supported quinoline oligoamide synthesis represents an advanced application of solid-phase methodology [23]. The incorporation of alpha-amino acids into quinoline oligoamide sequences through solid-phase synthesis enables the construction of water-soluble helically folded hybrid structures [23]. These foldamers adopt predictable conformations with amino acid side chains displayed in linear arrays, offering potential applications in molecular recognition and catalysis [23].

The selection of appropriate solid support and linker chemistry is crucial for successful solid-phase synthesis [21] [22]. Wang resin provides acid-labile ester linkages suitable for carboxylic acid products, while Rink amide resin offers base-labile amide connections for amine-containing targets [21]. TentaGel resins provide enhanced swelling properties in polar solvents, improving reaction kinetics for challenging transformations [21].

Cleavage strategies must be carefully matched to both the desired product and the synthetic sequence to avoid unwanted side reactions or incomplete release [24]. Trifluoroacetic acid cleavage is widely used for acid-sensitive linkers, while basic conditions or metal-catalyzed processes serve specialized applications [21] [23].